molecular formula C11H12O5 B2576294 3-(3-Carboxypropoxy)benzoic acid CAS No. 929341-12-8

3-(3-Carboxypropoxy)benzoic acid

Cat. No.: B2576294
CAS No.: 929341-12-8
M. Wt: 224.212
InChI Key: RPVHGNYLEPVHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carboxypropoxy)benzoic acid (H2cpba), with the molecular formula C11H12O5, is a dicarboxylic acid ligand of significant interest in materials science and coordination chemistry . Its molecular structure incorporates both rigid aromatic and flexible aliphatic carboxylate groups, which allows for variable configurations and structural tunability when forming metal-organic complexes . Researchers primarily use this compound as a primary ligand to construct novel coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) . For instance, it has been successfully employed in the synthesis of luminescent Zinc(II)-based frameworks, which have demonstrated potential for highly sensitive detection of explosives such as picric acid . The compound's flexible yet versatile nature makes it a valuable building block for developing functional materials with specific photophysical properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-carboxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHGNYLEPVHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Carboxypropoxy)benzoic acid can be synthesized through several methods. One common approach involves the esterification of benzoic acid with 3-bromopropanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxypropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxypropoxy group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted benzene derivatives.

Scientific Research Applications

3-(3-Carboxypropoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Carboxypropoxy)benzoic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique luminescent properties, making them useful in sensing applications. The compound’s ability to bind to specific molecular targets, such as enzymes or receptors, can also be leveraged in biochemical assays.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The following table compares 3-(3-Carboxypropoxy)benzoic acid with analogous benzoic acid derivatives:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₂H₁₂O₆ 3-carboxypropoxy 252.22 Metabolite studies; environmental fate
3-(Sulfooxy)benzoic acid C₇H₆O₇S Sulfooxy (-OSO₃H) 232.98 High acidity (pKa <1); metabolic marker
3-Benzoylpropionic Acid C₁₀H₁₀O₃ Benzoyl (-C₆H₅CO) 178.19 Lab reagent; synthetic intermediate
3-Allyloxy-benzoic acid C₁₀H₁₀O₃ Allyloxy (-OCH₂CH=CH₂) 178.18 Organic synthesis; polymer precursor
3-(Benzoyloxy)propanoic acid C₁₀H₁₀O₄ Benzoyloxy (-OCOC₆H₅) 194.18 Ester-based drug intermediates
2-[3-(Hexyloxy)-2-hydroxypropoxy]benzoic acid C₁₉H₂₈O₆ Hexyloxy-hydroxypropoxy 376.42 Choleretic agent (Exiprobem)

Key Differences and Research Findings

Acidity and Solubility: this compound exhibits dual carboxylic acid groups, leading to higher water solubility compared to non-polar derivatives like 3-Benzoylpropionic Acid . 3-(Sulfooxy)benzoic acid (pKa ~1) is significantly more acidic due to the sulfonic acid group, making it a stable anionic species in physiological conditions .

Metabolic Pathways: this compound is identified as a metabolite of phthalates, with studies focusing on its environmental persistence and biodegradability . 3-(Sulfooxy)benzoic acid is a phase II metabolite in xenobiotic detoxification pathways, often conjugated to enhance excretion .

Synthetic Utility :

  • 3-Allyloxy-benzoic acid serves as a precursor in allylation reactions and polymer chemistry due to its reactive allyl ether group .
  • Exiprobem (from ) demonstrates therapeutic applications, highlighting how alkyl chain length (hexyloxy) influences bioavailability and target specificity .

Structural Complexity :

  • 2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic acid () introduces amide and phenylpropanamide groups, enhancing binding affinity in receptor-ligand interactions but reducing solubility .

Data Tables Highlighting Comparative Properties

Table 1: Physicochemical Properties

Property This compound 3-(Sulfooxy)benzoic acid 3-Benzoylpropionic Acid
Molecular Weight 252.22 232.98 178.19
LogP (Predicted) -0.5 (highly polar) -2.1 (ionic) 1.8 (lipophilic)
Water Solubility High Very high Low
Primary Applications Environmental monitoring Metabolic studies Organic synthesis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-Carboxypropoxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving protection/deprotection of functional groups is critical. For example, propoxy chain introduction may require alkylation of benzoic acid precursors under anhydrous conditions with catalysts like K₂CO₃. Carboxylic acid groups should be protected (e.g., as methyl esters) to avoid side reactions .
  • Optimization : Key parameters include temperature (60–80°C for ether formation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for benzoic acid:alkylating agent). Post-synthesis, acidic hydrolysis (HCl/EtOH) regenerates the carboxyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Expect signals at δ 8.1–8.3 ppm (aromatic protons), δ 4.2–4.5 ppm (propoxy -OCH₂-), and δ 12.5 ppm (carboxylic acid proton, if unchelated).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether stretch) .
  • HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) for purity analysis .

Q. What safety protocols are essential for handling this compound in the lab?

  • Precautions : Wear nitrile gloves and chemical goggles. Use fume hoods to avoid inhalation of fine particles. In case of skin contact, rinse with water for 15 minutes. Store in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Validation Strategies :

  • Receptor Binding Assays : Perform competitive binding studies (e.g., SPR or radioligand assays) to confirm affinity for targets like inflammatory receptors .
  • Orthogonal Assays : Validate enzyme inhibition claims using fluorogenic substrates and kinetic analysis (e.g., Km/Vmax shifts) .
  • Structural Analysis : Compare X-ray crystallography data of ligand-receptor complexes to identify binding mode discrepancies .

Q. What computational approaches improve the design of derivatives with enhanced receptor affinity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the propoxy chain .
  • QSAR Modeling : Train models on analogs (e.g., 4-(3-(Dibutylamino)propoxy)benzoic acid) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can aqueous solubility be enhanced for in vivo studies without compromising bioactivity?

  • Strategies :

  • Salt Formation : Convert to sodium or hydrochloride salts (test solubility in PBS; e.g., hydrochloride salts improve solubility up to 15 mg/mL ).
  • Co-Solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to stabilize the compound in aqueous media .
  • Prodrug Design : Mask the carboxylic acid as a methyl ester (hydrolyzed in vivo) to increase logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.